molecular formula C14H14N2O B8155712 4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-benzaldehyde

4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-benzaldehyde

Cat. No.: B8155712
M. Wt: 226.27 g/mol
InChI Key: UZNQUHCRUHEQTN-UHFFFAOYSA-N
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Description

4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a pyrazole ring, which is further substituted with a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-benzaldehyde typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the benzaldehyde group. The cyclopropylmethyl group is then added through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-benzoic acid.

    Reduction: Formation of 4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-benzaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methyl-1H-pyrazol-4-yl)-benzaldehyde
  • 4-(1-Ethyl-1H-pyrazol-4-yl)-benzaldehyde
  • 4-(1-Propyl-1H-pyrazol-4-yl)-benzaldehyde

Uniqueness

4-(1-Cyclopropylmethyl-1H-pyrazol-4-yl)-benzaldehyde is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

4-[1-(cyclopropylmethyl)pyrazol-4-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-10-12-3-5-13(6-4-12)14-7-15-16(9-14)8-11-1-2-11/h3-7,9-11H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNQUHCRUHEQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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